molecular formula C16H30O B1582723 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane CAS No. 97398-80-6

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

Cat. No. B1582723
CAS RN: 97398-80-6
M. Wt: 238.41 g/mol
InChI Key: JMOYCPSDEMHCFG-UHFFFAOYSA-N
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Description

“1-Methoxy-4-(4-propylcyclohexyl)cyclohexane” is a chemical compound with the molecular formula C16H30O . It has a molecular weight of 238.41 .


Molecular Structure Analysis

The molecular structure of “1-Methoxy-4-(4-propylcyclohexyl)cyclohexane” consists of a cyclohexane ring with a methoxy group (OCH3) and a 4-propylcyclohexyl group attached .


Physical And Chemical Properties Analysis

“1-Methoxy-4-(4-propylcyclohexyl)cyclohexane” has a density of 0.9±0.1 g/cm3, a boiling point of 329.5±21.0 °C at 760 mmHg, and a flash point of 160.4±8.2 °C . It also has a molar refractivity of 72.8±0.3 cm3 .

Scientific Research Applications

Photophysical Properties

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, due to its cyclohexyl and methoxy groups, can exhibit notable photophysical properties. Research by Keruckas et al. (2012) on isomeric cyclohexylidene linked triphenylamines containing methoxy groups demonstrates that methoxy-substituted derivatives of cyclohexane-based compounds show lower ionization potentials and higher hole drift mobilities than non-substituted derivatives. These properties are critical in applications like organic electronics and photonics (Keruckas et al., 2012).

Synthesis and Reactivity

The synthesis and reactivity of methoxy-substituted cyclohexane derivatives are significant for organic chemistry. Perevoshchikova et al. (2014) demonstrated the synthesis of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines], showcasing the reactivity of methoxy and cyclohexane units under specific conditions, like Wagner-Meerwein rearrangement and Ritter reaction (Perevoshchikova et al., 2014).

Structural Studies and Characterization

Structural characterization of methoxy-cyclohexane compounds is crucial for understanding their physical and chemical properties. For instance, Zhong et al. (2012) studied the structure of N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide cyclohexane hemisolvate, providing insights into molecular interactions and conformational behavior (Zhong et al., 2012).

High-Pressure Vapor-Phase Reactions

The compound's potential in high-pressure vapor-phase reactions is explored in studies like Yohe et al. (2016), where hydrodeoxygenation reactions of lignin-derived compounds over bimetallic catalysts lead to the formation of hydrocarbons like propylcyclohexane. Such research is crucial for developing new methods for converting biomass into valuable chemicals (Yohe et al., 2016).

Conformational Analysis

Conformational analysis of methoxy-cyclohexane derivatives provides fundamental insights into their chemical behavior. Research like that conducted by Shlykov et al. (2018) on 1-methoxy-1-silacyclohexane reveals the conformational preferences and stability of such molecules, which is critical in materials science and molecular design (Shlykov et al., 2018).

properties

IUPAC Name

1-methoxy-4-(4-propylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOYCPSDEMHCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339536
Record name trans,trans-4-Methoxy-4′-propylcyclohexylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-(4-propylcyclohexyl)cyclohexane

CAS RN

97398-80-6
Record name trans,trans-4-Methoxy-4′-propylcyclohexylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Bicyclohexyl, 4-methoxy-4'-propyl-, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Häggblom, E Overgaard, E Forsberg… - 2020 - diva-portal.org
Liquid crystal monomers (LCMs) are byproducts that can be expected in LCD screens and they have been found to be released into the environment due to breakage and usage of LCD…
Number of citations: 10 www.diva-portal.org
H Su, S Shi, M Zhu, D Crump… - Proceedings of the …, 2019 - National Acad Sciences
Liquid crystal monomers (LCMs) are used widely in liquid crystal displays (LCDs), which are dramatically changing the world due to the provision of convenient communication. …
Number of citations: 70 www.pnas.org
Z Cheng, S Zhang, H Su, H Zhao, G Su, M Fang… - Eco-Environment & …, 2023 - Elsevier
Liquid crystal monomers (LCMs) are a family of synthetic organic chemicals applied in the liquid crystal displays (LCDs) of various electric and electronic products (e-products). Due to …
Number of citations: 0 www.sciencedirect.com
Z Cheng, S Zhang, H Su, H Zhao, G Su, M Fang… - researchgate.net
Liquid crystal monomers (LCMs) are a family of synthetic organic chemicals applied in the liquid crystal displays (LCDs) of various electric and electronic products (e-products). Due to …
Number of citations: 0 www.researchgate.net

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